molecular formula C20H17N3O B2443824 N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide CAS No. 2321352-74-1

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

Cat. No.: B2443824
CAS No.: 2321352-74-1
M. Wt: 315.376
InChI Key: AGEKFKBWMDYCIS-CMDGGOBGSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide, which includes a bipyridine moiety and a cinnamamide group, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary target of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides such as starch and glycogen .

Mode of Action

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction prevents the enzyme from breaking down complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .

Biochemical Pathways

The action of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of complex carbohydrates into glucose in the small intestine . This results in a decrease in the rate of glucose absorption, leading to a reduction in postprandial blood glucose levels .

Pharmacokinetics

It has been suggested that the compound exhibits acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .

Result of Action

The inhibition of α-glucosidase by N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide leads to a decrease in the rate of glucose absorption in the small intestine . This results in a reduction in postprandial blood glucose levels, which could be beneficial in the management of conditions such as diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide typically involves the reaction of 3,3’-bipyridine-5-carboxaldehyde with cinnamic acid derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium or copper-based catalysts, and the reaction is often performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

For industrial-scale production, the synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be optimized using continuous-flow microreactors. This method allows for better control over reaction parameters, leading to higher efficiency and scalability. Enzymatic catalysis using immobilized enzymes such as Lipozyme® TL IM has also been explored for the production of cinnamamides, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bipyridine moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can yield quinones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be compared with other cinnamamide derivatives and related compounds:

The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide lies in its bipyridine moiety, which provides additional binding sites and enhances its biological activity compared to other cinnamamide derivatives .

Properties

IUPAC Name

(E)-3-phenyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(9-8-16-5-2-1-3-6-16)23-13-17-11-19(15-22-12-17)18-7-4-10-21-14-18/h1-12,14-15H,13H2,(H,23,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKFKBWMDYCIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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